molecular formula C13H20N2 B5757409 N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine

N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine

Cat. No. B5757409
M. Wt: 204.31 g/mol
InChI Key: MDIRARVGLXLRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as selective serotonin receptor antagonists, which have been shown to have a variety of effects on the central nervous system. In

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine involves its interactions with serotonin receptors in the central nervous system. Specifically, it acts as a selective serotonin receptor antagonist, binding to the 5-HT2A receptor and blocking its activity. This can lead to a variety of effects on mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine have been studied in a variety of experimental settings. Studies have shown that it can modulate the activity of the central nervous system, leading to changes in mood, cognition, and perception. It has also been shown to have potential applications in the treatment of psychiatric disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the central nervous system. However, one limitation is that its effects on other serotonin receptors and other neurotransmitter systems are not well understood, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. One area of research could focus on its potential applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of research could focus on its interactions with other serotonin receptors and neurotransmitter systems, which could lead to a better understanding of its mechanism of action and potential therapeutic applications. Additionally, future research could explore the synthesis of analogs of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine with improved selectivity and potency for specific serotonin receptors.

Synthesis Methods

The synthesis method for N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine involves a multi-step process. The first step involves the reaction of 2-bromo-1-phenylethene with 2-pyridylmagnesium bromide to form 2-(2-pyridinyl)ethenylbenzene. This compound is then reacted with N,N-dimethyl-1,3-propanediamine in the presence of a palladium catalyst to form N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine.

Scientific Research Applications

N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been studied for its potential applications in scientific research. One area of research has focused on its effects on the central nervous system, particularly its interactions with serotonin receptors. Studies have shown that N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

N,3-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12(2)7-10-15(3)11-8-13-6-4-5-9-14-13/h4-7,9H,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIRARVGLXLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN(C)CCC1=CC=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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